molecular formula C10H14O2 B590272 (3E,5E)-3,5,7-Octatrienoic Acid Ethyl Ester CAS No. 1195558-07-6

(3E,5E)-3,5,7-Octatrienoic Acid Ethyl Ester

Cat. No.: B590272
CAS No.: 1195558-07-6
M. Wt: 166.22
InChI Key: MWJNWMYLSXFICF-BSWSSELBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E,5E)-3,5,7-Octatrienoic Acid Ethyl Ester, also known as this compound, is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . This compound is characterized by its conjugated triene system, which makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3E,5E)-3,5,7-Octatrienoic Acid Ethyl Ester can be synthesized through various synthetic routes. One common method involves the esterification of (3E,5E)-3,5,7-octatrienoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired esterification .

Industrial Production Methods

Industrial production of ethyl (3E,5E)-octa-3,5,7-trienoate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3E,5E)-3,5,7-Octatrienoic Acid Ethyl Ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated esters .

Scientific Research Applications

(3E,5E)-3,5,7-Octatrienoic Acid Ethyl Ester has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (3E,5E)-octa-3,5,7-trienoate involves its interaction with molecular targets through its conjugated triene system. This system allows for electron delocalization, which can facilitate various chemical reactions and interactions with biological molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E,5E)-3,5,7-Octatrienoic Acid Ethyl Ester is unique due to its conjugated triene system, which provides distinct reactivity and interaction profiles compared to other similar compounds. This makes it valuable in various research and industrial applications .

Properties

IUPAC Name

ethyl (3E,5E)-octa-3,5,7-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3,5-8H,1,4,9H2,2H3/b6-5+,8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJNWMYLSXFICF-BSWSSELBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC=CC=CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C/C=C/C=C/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858241
Record name Ethyl (3E,5E)-octa-3,5,7-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195558-07-6
Record name Ethyl (3E,5E)-octa-3,5,7-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.